2-Ethyl-3-hydroxyhexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-hydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-7(9)6(4-2)8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWVBNYTPYVDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29671-57-6 | |

| Record name | 2-Ethyl-3-hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYL-3-HYDROXYHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQN9A3G6A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-3-hydroxyhexanoic Acid: Properties, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 2-Ethyl-3-hydroxyhexanoic acid, a significant metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and analytical methodologies pertinent to this compound.

Introduction: The Significance of a Valproic Acid Metabolite

This compound (CAS No: 29671-57-6) is a chiral carboxylic acid that plays a crucial role in the metabolic pathway of valproic acid (VPA).[1][2][3][4] As VPA is extensively prescribed for epilepsy, bipolar disorder, and migraine prevention, understanding its metabolic fate is paramount for elucidating its therapeutic window and potential toxicities. This compound is a product of the β-oxidation of VPA, a major metabolic route for the parent drug.[1][3][4] The accumulation of certain VPA metabolites has been linked to hepatotoxicity, a rare but serious adverse effect of VPA therapy.[1][2] Therefore, a thorough understanding of the chemical and biological properties of metabolites like this compound is essential for the development of safer VPA analogues and for monitoring patients undergoing VPA treatment.

Chemical and Physical Properties

This compound is a C8 branched-chain fatty acid with two stereocenters, leading to the existence of four possible stereoisomers.[5][6][7] The racemic mixture is commonly encountered in metabolic studies.[5]

Structure and Nomenclature

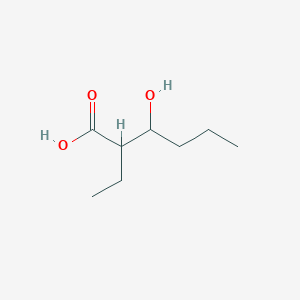

The structure of this compound features a hexanoic acid backbone with an ethyl group at the α-position (C2) and a hydroxyl group at the β-position (C3).

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 160.21 g/mol | PubChem[6] |

| XLogP3 | 1.3 | PubChem (Computed)[6] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[6] |

| Boiling Point (of ethyl ester) | 90-92 °C @ 14 mmHg | ChemSynthesis[8] |

| Density (of ethyl ester) | 0.974 g/mL | ChemSynthesis[8] |

| Refractive Index (of ethyl ester) | 1.428 | ChemSynthesis[8] |

| Solubility (of ethyl ester) | Insoluble in water | The Good Scents Company[9] |

The presence of both a carboxylic acid and a hydroxyl group suggests that this compound is a relatively polar molecule with the capacity for hydrogen bonding, which would influence its solubility and boiling point. As a β-hydroxy acid, it is a stronger acid than its non-hydroxylated counterpart, propanoic acid, though weaker than the corresponding α-hydroxy acid.[10]

Synthesis of this compound

A detailed, peer-reviewed laboratory synthesis of this compound is not prominently described in the literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, namely the aldol condensation followed by oxidation.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from butanal:

-

Aldol Condensation: A base-catalyzed self-condensation of butanal to form 2-ethyl-3-hydroxyhexanal.

-

Oxidation: Oxidation of the resulting aldehyde to the corresponding carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative procedure based on known transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Ethyl-3-hydroxyhexanal via Aldol Condensation

-

Rationale: The aldol condensation is a classic carbon-carbon bond-forming reaction that is ideal for synthesizing β-hydroxy aldehydes. The use of a base catalyst generates an enolate from one molecule of butanal, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of butanal.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add butanal (2.0 eq).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a cooled aqueous solution of sodium hydroxide (e.g., 10% w/v, 0.1 eq) dropwise to the stirred butanal over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-ethyl-3-hydroxyhexanal.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Oxidation of 2-Ethyl-3-hydroxyhexanal to this compound

-

Rationale: A mild oxidizing agent is required to convert the aldehyde to a carboxylic acid without affecting the secondary alcohol. Tollen's reagent (ammoniacal silver nitrate) is a classic choice for this selective oxidation. Alternatively, other mild oxidants like sodium chlorite buffered with a phosphate source can be employed.

-

Procedure (using Tollen's Reagent):

-

Prepare Tollen's reagent by adding a dilute solution of ammonia to a solution of silver nitrate until the initially formed brown precipitate of silver oxide just redissolves.

-

Dissolve the crude 2-ethyl-3-hydroxyhexanal from Step 1 in a suitable solvent (e.g., ethanol or THF).

-

Slowly add the Tollen's reagent to the aldehyde solution with stirring at room temperature. A silver mirror will form on the walls of the flask, indicating a positive reaction.

-

Allow the reaction to proceed for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Acidify the reaction mixture with dilute nitric acid to precipitate any remaining silver salts and to protonate the carboxylate.

-

Filter the mixture to remove the silver precipitate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Spectroscopic Analysis

Definitive, published spectra for this compound are scarce. However, a detailed interpretation of the expected spectroscopic features can be derived from its chemical structure and by comparison with analogous compounds like ethyl 3-hydroxyhexanoate.[9]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of diastereomers and overlapping signals. The key expected chemical shifts (in ppm, relative to TMS) are:

-

~12.0 ppm (singlet, broad): Carboxylic acid proton (-COOH).

-

~3.8-4.0 ppm (multiplet): Proton on the carbon bearing the hydroxyl group (-CH(OH)-).

-

~2.3-2.5 ppm (multiplet): Proton on the α-carbon (-CH(COOH)-).

-

~1.2-1.7 ppm (multiplets): Methylene protons of the ethyl and hexanoyl chains.

-

~0.9 ppm (triplets): Methyl protons of the ethyl and hexanoyl chains.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework:

-

~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~70-75 ppm: Carbon bearing the hydroxyl group (-CH(OH)-).

-

~50-55 ppm: α-carbon (-CH(COOH)-).

-

~10-40 ppm: Aliphatic carbons of the ethyl and hexanoyl chains.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a hydroxy carboxylic acid is characterized by two very broad and prominent absorption bands.[11][12][13][14]

-

3300-2500 cm⁻¹ (very broad, strong): This band is due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. This will likely overlap with the O-H stretching of the alcohol group.[13][14]

-

1760-1690 cm⁻¹ (strong, sharp): This absorption corresponds to the C=O stretching vibration of the carboxylic acid.[13][14]

-

~1320-1210 cm⁻¹ (medium): C-O stretching of the carboxylic acid.[13]

-

~1200-1000 cm⁻¹ (medium): C-O stretching of the secondary alcohol.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of carboxylic acids often results in fragmentation.[15] Key expected fragments for this compound include:

-

Molecular Ion (M⁺): A peak at m/z 160, though it may be weak or absent.

-

[M-17]⁺: Loss of a hydroxyl radical (-OH) from the carboxylic acid.

-

[M-45]⁺: Loss of the carboxyl group (-COOH).

-

McLafferty Rearrangement: Fragmentation involving the carbonyl group and a γ-hydrogen, which can lead to characteristic fragment ions. For a similar compound, 2-ethylhexanoic acid, a major fragment at m/z 88 is observed due to a McLafferty-type rearrangement.[16]

Reactivity and Stability

As a β-hydroxy acid, this compound has characteristic reactivity.

-

Dehydration: Upon heating, particularly under acidic or basic conditions, β-hydroxy acids can undergo dehydration to yield α,β-unsaturated carboxylic acids.[10]

-

Esterification: The carboxylic acid group can be esterified under standard conditions (e.g., Fischer esterification with an alcohol and an acid catalyst).

-

Oxidation: The secondary alcohol can be oxidized to a ketone under appropriate conditions, though this may be accompanied by decarboxylation.

-

Stability: The compound should be stored in a cool, dry place to minimize dehydration and other potential degradation reactions. As with many carboxylic acids, it can be corrosive.

Biological Role and Toxicology

This compound is a metabolite of valproic acid, formed through the β-oxidation pathway in the mitochondria.[1][3][4] The metabolism of VPA is complex, leading to a variety of metabolites, some of which are thought to contribute to the drug's therapeutic effects, while others may be responsible for its toxicity.[1][2][3][4]

The accumulation of certain VPA metabolites that interfere with mitochondrial function is a leading hypothesis for VPA-induced hepatotoxicity.[1] While the specific toxicological profile of this compound is not extensively detailed, the study of all VPA metabolites is crucial for a comprehensive understanding of the drug's safety profile. Some metabolites of VPA are known to be toxic, causing effects such as hyperammonemia and cerebral edema.[17]

Analytical Methods for Biological Samples

The quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic and toxicology studies of valproic acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.[18][19][20][21]

Sample Preparation

A robust sample preparation method is critical for accurate quantification. A typical workflow involves:

-

Protein Precipitation: To remove proteins from plasma or serum samples, a cold organic solvent such as acetonitrile or methanol is added.

-

Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): To further clean up the sample and concentrate the analyte, either LLE with a suitable organic solvent or SPE using a cartridge that retains the analyte of interest can be employed.

-

Derivatization (Optional): To improve the chromatographic properties and ionization efficiency of the analyte, derivatization may be necessary.

LC-MS/MS Analysis

-

Chromatography: Reversed-phase liquid chromatography is typically used to separate this compound from other endogenous compounds in the sample. A C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid to improve peak shape, is a common setup.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the highest sensitivity and selectivity. The instrument is tuned to monitor a specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iasp-pain.org [iasp-pain.org]

- 5. GSRS [precision.fda.gov]

- 6. This compound | C8H16O3 | CID 22157349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2R,3S)-2-ethyl-3-hydroxyhexanoic acid | C8H16O3 | CID 87560847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Ethyl 3-hydroxyhexanoate | C8H16O3 | CID 61293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Beta hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Valproic Acid Intoxication - EMCrit Project [emcrit.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Ethyl-3-hydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-hydroxyhexanoic acid, a substituted short-chain fatty acid, represents a molecule of significant interest in the fields of chemical synthesis and drug discovery. Its structural similarity to valproic acid and its derivatives suggests potential biological activities that warrant thorough investigation.[1] A comprehensive understanding of its physicochemical properties is the bedrock upon which all further research, including formulation development, toxicological assessment, and pharmacokinetic profiling, is built. This guide provides a detailed exploration of the key physicochemical characteristics of this compound, offering both a summary of its known properties and robust, field-proven methodologies for their experimental determination.

The causality behind the rigorous characterization of a molecule like this compound lies in the fundamental principle that its physical and chemical behaviors dictate its interaction with biological systems. Properties such as solubility and pKa, for instance, are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide is structured to provide not just data, but also the scientific rationale behind the importance of each property and the experimental workflows to ascertain them with high fidelity.

Chemical Identity and Structure

A clear definition of the molecule is the starting point for any in-depth analysis.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 29671-57-6 | [2] |

| Molecular Formula | C8H16O3 | [2][3] |

| Molecular Weight | 160.21 g/mol | [2][3][4] |

| SMILES | CCCC(C(CC)C(=O)O)O | [2][3] |

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available from computational predictions, experimental determination is crucial for definitive characterization.

Table 2: Physicochemical Properties of this compound and a Key Analog

| Property | This compound (Computed) | 2-Ethylhexanoic acid (Experimental Analog) | Source |

| Melting Point | Not available | -59 °C | [5] |

| Boiling Point | Not available | 228 °C | [5] |

| Water Solubility | Not available | 1.4 g/L (at 25 °C) | [5] |

| pKa | Not available | ~4.70 (estimated) | [5] |

| LogP (Octanol/Water) | 1.3 | 2.6 | [2][5] |

Experimental Protocols for Physicochemical Characterization

The following section details the authoritative and validated experimental protocols for determining the key physicochemical properties of this compound. These methodologies are based on internationally recognized standards, primarily the OECD Guidelines for the Testing of Chemicals, ensuring data reliability and reproducibility.

Determination of Melting Point

Scientific Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For drug development, a sharp and defined melting point is often a desirable characteristic. This property also influences the choice of formulation and manufacturing processes.

Methodology: Capillary Method (OECD 102) [6][7][8][9]

Caption: Workflow for melting point determination via the capillary method.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dried to remove any residual solvent.

-

If the sample is crystalline, finely powder it in a mortar.

-

Introduce the powdered sample into a capillary tube, packing it to a height of 4-6 mm.

-

-

Measurement:

-

Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heat the block at a steady and slow rate, typically 1 °C per minute, to ensure thermal equilibrium.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid particle melts (the completion of melting).

-

-

Reporting:

-

The melting point is reported as a range between the onset and completion temperatures. For a pure substance, this range should be narrow (typically < 1 °C).

-

Determination of Boiling Point

Scientific Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This property is crucial for purification processes such as distillation and for assessing the volatility of a substance, which has implications for handling and storage.

Methodology: Ebulliometer Method (OECD 103) [10][11][12][13]

Step-by-Step Protocol:

-

Apparatus Setup:

-

Use a certified ebulliometer equipped with a condenser and a precision thermometer or thermocouple.

-

Introduce a known quantity of this compound into the boiling flask of the ebulliometer.

-

-

Measurement:

-

Heat the sample gently.

-

The liquid will begin to boil and the vapor will condense, with the condensate returning to the flask.

-

The boiling point is the temperature at which the liquid and vapor phases are in equilibrium under the ambient atmospheric pressure. This is indicated by a stable temperature reading on the thermometer.

-

Record the ambient atmospheric pressure at the time of the measurement.

-

-

Correction and Reporting:

-

If the measurement is not performed at standard atmospheric pressure (101.325 kPa), the boiling point should be corrected using the Sydney-Young equation or other appropriate nomographs.

-

Report the boiling point at standard pressure.

-

Determination of Water Solubility

Scientific Rationale: Water solubility is a critical determinant of a drug's bioavailability. A compound must have some degree of aqueous solubility to be absorbed from the gastrointestinal tract and to be transported in the blood. Poor solubility can be a major hurdle in drug development.

Methodology: Shake-Flask Method (OECD 105) [14][15][16][17][18][19][20][21]

Caption: Workflow for water solubility determination via the shake-flask method.

Step-by-Step Protocol:

-

Preparation:

-

Add an excess amount of this compound to a known volume of purified water in a sealed flask. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the flask in a constant temperature water bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand to let the excess solid settle.

-

Carefully separate the saturated aqueous phase from the undissolved solid. This is typically achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a membrane filter that does not adsorb the solute.

-

-

Analysis:

-

Determine the concentration of this compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Reporting:

-

Express the water solubility in units of mass per volume (e.g., g/L) or molarity (mol/L) at the specified temperature.

-

Determination of the Acid Dissociation Constant (pKa)

Scientific Rationale: The pKa is a measure of the strength of an acid in solution. For a drug molecule, the pKa determines the degree of ionization at a given pH. The ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target. The carboxylic acid group in this compound is expected to have a pKa in the acidic range.

Methodology: Potentiometric Titration (OECD 112) [2][4][22][23][24][25][26][27][28]

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of purified water. The concentration should be suitable for potentiometric titration (e.g., 0.01 M).

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

-

-

Titration:

-

Place the solution of the acid in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The equivalence point of the titration is the point of steepest inflection on the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

-

Reporting:

-

Report the experimentally determined pKa value.

-

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical characteristics of this compound. While computed data offers a preliminary understanding, the emphasis on robust, internationally recognized experimental protocols underscores the necessity of empirical data for advancing research and development. The methodologies detailed herein for determining melting point, boiling point, water solubility, and pKa serve as a reliable foundation for any scientist or researcher investigating this promising molecule. A thorough physicochemical characterization is the first and most critical step in unlocking the full potential of this compound in various scientific and therapeutic applications.

References

- 1. pure.au.dk [pure.au.dk]

- 2. oecd.org [oecd.org]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 5. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. lcslaboratory.com [lcslaboratory.com]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. filab.fr [filab.fr]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. enamine.net [enamine.net]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

- 22. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 23. oecd.org [oecd.org]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 27. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 28. dergipark.org.tr [dergipark.org.tr]

The Natural Occurrence of 2-Ethyl-3-hydroxyhexanoic Acid and Its Esters: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 2-Ethyl-3-hydroxyhexanoic acid and its corresponding esters. While the presence of its ethyl ester is well-documented in a variety of fruits and fermented beverages, contributing to their characteristic aroma profiles, the natural occurrence of the free acid remains largely unelucidated. This guide synthesizes the available literature, detailing the known natural sources of the esters, proposing putative biosynthetic pathways in relevant organisms, and outlining the analytical methodologies for their detection and characterization. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of natural products chemistry, food science, and biotechnology.

Introduction

This compound (EHHxA) is an eight-carbon branched-chain hydroxy fatty acid. Its chemical structure, featuring two chiral centers, suggests the potential for stereoisomers with distinct biological activities and sensory properties. While the synthetic chemistry of EHHxA and its derivatives is established, its presence and role in natural systems are of increasing interest. The focus of current research has predominantly been on its esters, particularly ethyl 2-ethyl-3-hydroxyhexanoate, which are recognized as significant contributors to the flavor and fragrance of various natural products.

This guide aims to consolidate the fragmented information available on the natural occurrence of EHHxA and its esters, provide insights into their formation, and detail the scientific methods for their study.

Natural Occurrence of this compound Esters

The primary evidence for the natural occurrence of this class of compounds is centered on the ethyl ester of this compound, also known as ethyl 3-hydroxycaproate. Its presence has been identified in a diverse range of botanical and fermented sources, where it often plays a role in the characteristic aroma profile.

Occurrence in Fruits

Several studies have identified ethyl 2-ethyl-3-hydroxyhexanoate as a volatile component in a variety of fruits. Its contribution to the overall flavor is often described as fruity, waxy, or green.

| Fruit | Scientific Name | Reference |

| Papaya | Carica papaya | [1] |

| Mango | Mangifera indica | [1] |

| Citrus Fruits (e.g., Grapefruit, Orange) | Citrus spp. | [2] |

| Apple | Malus domestica | [2] |

| Pineapple | Ananas comosus | [3] |

| Passion Fruit | Passiflora edulis | [3] |

Occurrence in Fermented Beverages

The fermentation process, particularly by the yeast Saccharomyces cerevisiae, is a significant source of ethyl 2-ethyl-3-hydroxyhexanoate in alcoholic beverages. It is considered a key flavor compound in wine and other fermented drinks.

| Beverage | Microorganism | Reference |

| Wine (Red and White) | Saccharomyces cerevisiae | [2][4] |

| Cognac | - | [3] |

| Scotch Whisky | - | [3] |

The Enigma of Free this compound in Nature

In stark contrast to its ethyl ester, there is a significant lack of direct evidence for the natural occurrence of the free acid, this compound, in plants, microorganisms, or animal products. While it is plausible that the free acid exists as a metabolic intermediate, it does not appear to accumulate to detectable levels in the natural sources identified for its esters. One study has identified 2-ethyl-3-oxohexanoic acid as a major urinary metabolite of orally administered 2-ethylhexanoic acid in humans, which suggests a potential metabolic pathway where this compound could be an intermediate[5]. However, this does not confirm its natural presence in endogenous metabolism or in the food chain.

Hypothesis: The high reactivity of the carboxylic acid and hydroxyl groups may lead to its rapid conversion to other molecules, such as its esters, or its involvement in other metabolic pathways, thus preventing its accumulation.

Putative Biosynthetic Pathways

The exact biosynthetic pathway for this compound and its esters has not been fully elucidated. However, based on the known metabolic pathways for fatty acid and ester synthesis in the organisms where these compounds are found, a putative pathway can be proposed.

Biosynthesis of the Acyl-CoA Precursor

The backbone of this compound is likely derived from fatty acid biosynthesis pathways. In Saccharomyces cerevisiae, the formation of the hexanoyl-CoA precursor can occur via the reverse β-oxidation pathway[6]. This pathway involves the sequential condensation of acetyl-CoA units. The introduction of an ethyl group at the alpha-position is a key step that requires further investigation but could potentially arise from the condensation of butyryl-CoA and acetyl-CoA. Subsequent reduction of a keto group would lead to the hydroxyl functionality.

Caption: Proposed initial steps in the biosynthesis of the 2-Ethyl-3-hydroxyhexanoyl-CoA precursor.

Ester Formation

The formation of ethyl 2-ethyl-3-hydroxyhexanoate is catalyzed by alcohol acyltransferases (AATs). These enzymes facilitate the transfer of the acyl group from an acyl-CoA thioester to an alcohol, in this case, ethanol. In both fruits and yeast, the availability of ethanol and the expression of specific AATs are critical for ester synthesis. The biosynthesis of substituted esters in Saccharomyces cerevisiae has been shown to involve enzymes encoded by the EEB1 and EHT1 genes[4].

Caption: Enzymatic esterification of the acyl-CoA precursor with ethanol.

Analytical Methodologies

The detection and quantification of this compound and its esters in complex natural matrices require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method.

Sample Preparation and Extraction

A critical step in the analysis is the efficient extraction of the target compounds from the sample matrix while minimizing interferences.

Step-by-Step General Extraction Protocol for Fruit and Beverage Samples:

-

Homogenization: Solid samples (e.g., fruit pulp) are homogenized to increase the surface area for extraction.

-

Solvent Extraction: A suitable organic solvent, such as a mixture of chloroform and methanol (Folch method) or dichloromethane, is used to extract the analytes[7]. For beverage samples, liquid-liquid extraction is typically employed.

-

Internal Standard Addition: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added at the beginning of the extraction process to correct for variations in extraction efficiency and instrument response.

-

Concentration: The organic extract is carefully concentrated under a gentle stream of nitrogen to a small volume.

-

Derivatization (for the free acid): To improve the volatility and chromatographic behavior of the free acid, derivatization is necessary. Silylation, to form trimethylsilyl (TMS) ethers, is a common approach[8].

GC-MS Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of volatile and semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Injection: Splitless injection is often used for trace analysis to maximize the transfer of analytes to the column.

-

Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 250-300°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Enantiomeric Analysis

Given the presence of two chiral centers in this compound, the determination of the enantiomeric distribution of its esters is crucial for understanding their sensory properties and biosynthetic pathways. This can be achieved using chiral gas chromatography, employing a column with a chiral stationary phase (e.g., a cyclodextrin-based phase)[9].

Conclusion and Future Directions

The natural occurrence of ethyl 2-ethyl-3-hydroxyhexanoate is well-established in a variety of fruits and fermented beverages, where it contributes to their sensory characteristics. In contrast, the natural presence of the free acid, this compound, remains to be confirmed, suggesting it may be a transient metabolic intermediate. The biosynthesis of the ester is likely to follow the general pathways of fatty acid and ester formation, although the specific enzymes and regulatory mechanisms are yet to be fully characterized.

Future research should focus on:

-

Targeted analysis of natural extracts for the presence of free this compound using highly sensitive analytical techniques.

-

Elucidation of the complete biosynthetic pathway in key organisms like Saccharomyces cerevisiae and relevant fruit species through isotopic labeling studies and genetic engineering.

-

Characterization of the specific alcohol acyltransferases responsible for the esterification of 2-Ethyl-3-hydroxyhexanoyl-CoA.

-

Investigation of the enantiomeric distribution of the esters in different natural sources and its impact on their sensory properties.

A deeper understanding of the natural occurrence and biosynthesis of these compounds will not only enhance our knowledge of natural product chemistry but also open up possibilities for their biotechnological production and application in the food, beverage, and fragrance industries.

References

- 1. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-hydroxyhexanoate | The Fragrance Conservatory [fragranceconservatory.com]

- 3. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]

- 4. Metabolic, Organoleptic and Transcriptomic Impact of Saccharomyces cerevisiae Genes Involved in the Biosynthesis of Linear and Substituted Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jfda-online.com [jfda-online.com]

- 8. benchchem.com [benchchem.com]

- 9. ives-openscience.eu [ives-openscience.eu]

An In-depth Technical Guide to the Biosynthesis of 2-Ethyl-3-hydroxyhexanoic Acid

Foreword: Charting Unexplored Metabolic Territories

For researchers and drug development professionals, the quest for novel bioactive molecules and chiral synthons is relentless. 2-Ethyl-3-hydroxyhexanoic acid, a branched-chain hydroxy fatty acid, represents a molecule of significant interest due to its structural complexity and potential applications as a precursor in chemical synthesis. However, a dedicated and well-characterized biosynthetic pathway for this specific compound remains largely uncharted in established metabolic maps. This guide, therefore, deviates from a simple recitation of known facts. Instead, it serves as a technical whitepaper, synthesizing data from related metabolic processes to propose and critically evaluate plausible biosynthetic routes. We will delve into the enzymatic logic, promiscuous capabilities of known enzymes, and the experimental frameworks required to elucidate and engineer the production of this compound. This document is designed not as a final answer, but as an expert-guided roadmap for discovery.

Plausible Biosynthetic Blueprints

The formation of this compound likely arises from the convergence of primary metabolic pathways, leveraging the inherent flexibility of certain enzyme classes. We will explore three primary hypotheses, each grounded in established biochemical principles.

Hypothesis A: Modified Fatty Acid Synthesis via Atypical Extenders

The canonical Fatty Acid Synthase (FASN) machinery, responsible for building straight-chain fatty acids, is known to exhibit substrate promiscuity.[1][2] This provides a compelling route for the introduction of ethyl branches. The core of this hypothesis is the substitution of the standard C2 extender unit, malonyl-CoA, with ethylmalonyl-CoA.

The pathway would proceed as follows:

-

Starter Unit: Acetyl-CoA (C2) or Butyryl-CoA (C4) could serve as the initial primer for the FASN complex. Using butyryl-CoA would be a more direct route to the C6 backbone.

-

Carboxylation: The promiscuous action of an Acetyl-CoA Carboxylase (ACC) on butyryl-CoA could generate ethylmalonyl-CoA.[1][3]

-

Chain Elongation: The FASN complex would incorporate one molecule of ethylmalonyl-CoA onto the growing acyl chain. This single incorporation event would establish the characteristic ethyl group at the C2 position.

-

Reduction and Dehydration: The standard FASN catalytic cycle would reduce the β-keto group to a hydroxyl group, followed by dehydration to an enoyl intermediate, and a final reduction to a saturated chain, yielding 2-ethylhexanoyl-CoA.

-

Terminal Modification: A dedicated hydroxylase or the reversal of the β-oxidation pathway could introduce the hydroxyl group at the C3 position. Alternatively, incomplete reduction during the FASN cycle could release a 3-hydroxy intermediate.

-

Hydrolysis: A thioesterase would cleave the CoA ester to release the free fatty acid.

A critical regulatory checkpoint in this proposed pathway is the cytosolic enzyme ECHDC1, which degrades ethylmalonyl-CoA.[1][3] Inactivation of ECHDC1 has been shown to significantly increase the formation of ethyl-branched fatty acids, making it a key target for metabolic engineering.[1][3]

Caption: Proposed biosynthesis via modified fatty acid synthesis.

Hypothesis B: Diversion from Branched-Chain Amino Acid Catabolism

Nature often repurposes existing pathways for new chemistry. The catabolic pathways of branched-chain amino acids (BCAAs), particularly isoleucine and valine, are rich sources of unique, branched acyl-CoA intermediates and the enzymes that process them. Elevated levels of 2-ethylhydracrylic acid (2-ethyl-3-hydroxypropionic acid), a structurally related molecule, are a known biomarker for defects in isoleucine metabolism.[4] This occurs when intermediates of the (S)-pathway are rerouted through enzymes of the valine catabolic pathway.[4]

A similar diversion could theoretically produce this compound:

-

Isoleucine Degradation: The catabolism of isoleucine proceeds through a series of intermediates, including (R)-2-methylbutyryl-CoA.[4]

-

Alternative Elongation: This C5 intermediate could undergo an unusual elongation step, possibly via a reversal of β-oxidation or the action of a keto-acid dehydrogenase complex, adding a carbon unit to form a C6 backbone.

-

Enzyme Repurposing: The resulting 2-ethyl-3-oxohexanoyl-CoA could then be acted upon by a reductase, analogous to how valine pathway enzymes process alternative substrates.[4] For example, an enzyme similar to 3-hydroxyisobutyryl-CoA hydrolase could release the final product.

This pathway is more speculative but highlights the potential for metabolic crosstalk and enzyme promiscuity within amino acid degradation networks to generate novel structures.

Caption: Hypothetical pathway via BCAA metabolism diversion.

Hypothesis C: Leveraging Polyhydroxyalkanoate (PHA) Machinery

Microorganisms synthesize polyhydroxyalkanoates (PHAs) as carbon storage polymers. These bioplastics are polyesters of various (R)-3-hydroxyalkanoic acids.[5] The biosynthesis of P(3HB-co-3HHx), a copolymer containing 3-hydroxyhexanoate (3HHx), from glucose has been successfully engineered in E. coli.[6] This demonstrates the existence of enzymatic machinery capable of producing the C6 3-hydroxy backbone.

A plausible route to our target molecule could involve:

-

Butyryl-CoA Formation: Engineered pathways can produce butyryl-CoA from acetyl-CoA via a reverse β-oxidation-like process.[6]

-

Chain Elongation: Butyryl-CoA is elongated to 3-oxohexanoyl-CoA.

-

Reduction: A (R)-specific 3-ketoacyl-CoA reductase converts 3-oxohexanoyl-CoA to (R)-3-hydroxyhexanoyl-CoA.

-

Ethyl Group Introduction: This is the most challenging step. It would require a novel enzymatic activity, perhaps an α-ethyltransferase, acting on 3-hydroxyhexanoyl-CoA. Alternatively, the process could start with an ethyl-branched starter unit that is then processed by the PHA synthesis enzymes.

-

Release: A PHA depolymerase or a specific thioesterase could release the modified monomer as the free acid.[5][7]

While requiring a novel enzymatic step, this hypothesis is attractive because the core machinery for producing the 3-hydroxyhexanoyl backbone is well-understood and amenable to engineering.

Experimental Framework for Pathway Elucidation

Validating these hypotheses requires a multi-pronged approach, combining computational analysis with rigorous in vitro and in vivo experimentation. The following workflows provide a self-validating system for pathway discovery and verification.

Workflow 1: In Silico and In Vitro Enzyme Validation

The causality behind this workflow is to first identify candidate genes through bioinformatics and then confirm their function biochemically before attempting complex in vivo engineering.

Caption: Workflow for in vitro validation of a candidate enzyme.

Protocol: In Vitro Assay of a Putative 2-Ethyl-3-oxohexanoyl-CoA Reductase

-

Objective: To determine if a candidate enzyme can convert 2-ethyl-3-oxohexanoyl-CoA to 2-Ethyl-3-hydroxyhexanoyl-CoA.

-

Materials:

-

Purified candidate reductase enzyme.

-

Synthesized 2-ethyl-3-oxohexanoyl-CoA (substrate).

-

NADPH (cofactor).

-

Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0).

-

Quenching solution (e.g., 10% formic acid).

-

LC-MS grade solvents.

-

-

Procedure:

-

Prepare a master mix containing reaction buffer and NADPH (final concentration ~200 µM).

-

In a microcentrifuge tube, add 90 µL of the master mix.

-

Initiate the reaction by adding 5 µL of the purified enzyme (e.g., to a final concentration of 1-5 µM).

-

Start the reaction by adding 5 µL of the substrate stock solution (e.g., to a final concentration of 50-500 µM).

-

Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 10 µL of quenching solution.

-

Centrifuge to pellet the precipitated protein (14,000 x g for 10 min).

-

Analyze the supernatant by LC-MS to detect the formation of the product, identified by its specific mass-to-charge ratio.

-

-

Data Analysis: Compare the chromatograms of the reaction mix with authentic standards of the substrate and (if available) the product. Quantify product formation to determine enzyme activity.

Workflow 2: In Vivo Pathway Reconstruction and Analysis

This workflow aims to demonstrate the production of the target molecule in a living system by assembling the hypothesized enzymes. A successful outcome provides the most trustworthy validation of the proposed pathway.

Protocol: Engineering E. coli for this compound Production

-

Objective: To reconstruct the "Modified Fatty Acid Synthesis" pathway (Hypothesis A) in E. coli.

-

Strain Engineering:

-

Start with a base strain optimized for fatty acid production (e.g., an fadD deletion mutant to prevent β-oxidation).[8]

-

Genomically integrate or express from a plasmid a promiscuous Acetyl-CoA Carboxylase.

-

Overexpress a heterologous Fatty Acid Synthase system known for promiscuity.

-

Overexpress a suitable thioesterase that can release 3-hydroxy acids.

-

Crucially, knock out the echdc1 homolog to maximize the ethylmalonyl-CoA pool.

-

-

Cultivation and Induction:

-

Grow the engineered strain in a defined medium (e.g., M9 minimal medium) with glucose as the primary carbon source and butyrate as a potential precursor supplement.

-

Culture at 37°C to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Shift the culture temperature to 25-30°C and continue incubation for 24-48 hours.

-

-

Metabolite Extraction:

-

Centrifuge 10 mL of culture broth.

-

Collect the supernatant. Acidify to pH < 2 with concentrated HCl.

-

Extract the free fatty acids with an equal volume of an organic solvent (e.g., ethyl acetate).

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic phase and dry it under a stream of nitrogen.

-

-

Analysis:

-

Derivatize the dried extract to increase volatility for GC-MS analysis (e.g., using BSTFA to create trimethylsilyl esters).

-

Analyze by GC-MS, comparing the retention time and mass spectrum to an authentic chemical standard of this compound.

-

Quantitative Data and Analytical Considerations

Accurate detection and quantification are paramount. The choice of analytical technique depends on the required sensitivity and the complexity of the sample matrix.

| Analytical Technique | Principle | Advantages | Disadvantages | Application in this Context |

| GC-MS | Separation by boiling point, detection by mass | High resolution, excellent for volatile compounds, established libraries | Requires derivatization for non-volatile analytes like hydroxy acids | Gold standard for quantification after derivatization; provides structural information from fragmentation patterns. |

| LC-MS | Separation by polarity, detection by mass | Analyzes non-volatile compounds directly, high sensitivity | Can suffer from matrix effects, less resolving power than GC for isomers | Ideal for initial screening of culture supernatants and in vitro assay products without derivatization. |

| NMR | Nuclear spin resonance in a magnetic field | Unambiguous structure determination, can identify stereochemistry | Low sensitivity, requires highly pure samples | Essential for final structural confirmation of the purified product. |

Conclusion and Future Perspectives

While the definitive biosynthesis of this compound is not yet cataloged, strong biochemical precedent allows for the formulation of testable hypotheses. The modified fatty acid synthesis pathway, particularly when coupled with the targeted deletion of the metabolite repair enzyme ECHDC1, presents the most direct and promising route for metabolic engineering. The diversion of BCAA catabolism and the adaptation of PHA synthesis machinery represent intriguing, albeit more complex, alternatives.

The experimental workflows detailed in this guide provide a robust framework for any research team aiming to elucidate this pathway. Success in this endeavor will not only illuminate a novel corner of microbial metabolism but also provide a powerful, bio-based platform for the sustainable production of a valuable chiral chemical. Future work should focus on screening diverse microbial genomes for novel enzymes with the desired activities and employing synthetic biology tools to fine-tune pathway flux and maximize product titers.

References

- 1. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic annotation of 2-ethylhydracrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aidic.it [aidic.it]

- 6. Biosynthesis of Poly(3-hydroxybutyrate- co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Engineered Production of Short Chain Fatty Acid in Escherichia coli Using Fatty Acid Synthesis Pathway | PLOS One [journals.plos.org]

An In-depth Technical Guide to 2-Ethyl-3-hydroxyhexanoic Acid: Synthesis, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-hydroxyhexanoic acid is a branched-chain hydroxy fatty acid that has garnered increasing interest in the fields of toxicology, metabolomics, and clinical diagnostics. Its significance primarily stems from its identification as a key metabolite of di(2-ethylhexyl)phthalate (DEHP), a ubiquitous plasticizer with known endocrine-disrupting properties. The presence and concentration of this compound in biological matrices, such as urine, serve as a critical biomarker for assessing human exposure to DEHP. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical methodologies for its detection and quantification, and its biological relevance.

Core Identification: Synonyms and CAS Number

Proper identification of a chemical compound is fundamental for accurate research and communication. This compound is known by several synonyms, and its unique identifier is its CAS Registry Number.

-

Primary Name: this compound

-

CAS Registry Number: 29671-57-6[1]

-

Synonyms:

It is important to distinguish this compound from similar structures, such as its corresponding ethyl ester, ethyl 3-hydroxyhexanoate, or the shorter-chain analogue, 2-ethyl-3-hydroxypropionic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing analytical methods, predicting its behavior in biological systems, and planning its synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | PubChem[1] |

| Molecular Weight | 160.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Physical State | Assumed to be a liquid or low-melting solid at room temperature | Inferred from similar compounds |

| Stereochemistry | The commercial product is typically a racemic mixture | precisionFDA[2] |

Synthesis of this compound: A Plausible Approach

While specific, detailed industrial synthesis routes for this compound are not widely published in the scientific literature, a plausible and common laboratory-scale synthesis can be proposed based on the well-established aldol reaction. This reaction forms a new carbon-carbon bond and introduces the characteristic beta-hydroxy carbonyl motif.

The logical precursors for an aldol condensation to form 2-Ethyl-3-hydroxyhexanal, the aldehyde precursor to our target acid, would be two molecules of butanal. The subsequent oxidation of the resulting aldol adduct yields the desired carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethyl-3-hydroxyhexanal via Aldol Condensation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add butanal.

-

Catalyst Addition: Slowly add an aqueous solution of a base catalyst, such as sodium hydroxide, to the butanal while stirring vigorously. The temperature should be maintained below 10°C to minimize side reactions. The causality here is that lower temperatures favor the kinetic aldol addition product over the thermodynamically favored condensation product (the alpha,beta-unsaturated aldehyde).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude 2-Ethyl-3-hydroxyhexanal.

Step 2: Oxidation to this compound

-

Dissolution: Dissolve the crude 2-Ethyl-3-hydroxyhexanal from the previous step in acetone.

-

Oxidation: Cool the solution in an ice bath and slowly add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid). The choice of a strong oxidizing agent is to ensure the complete conversion of the aldehyde to a carboxylic acid without affecting the secondary alcohol.

-

Reaction Monitoring and Workup: Monitor the reaction by TLC. After completion, quench the excess oxidizing agent with isopropanol. Remove the acetone under reduced pressure.

-

Purification: The resulting aqueous layer is extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography or distillation under reduced pressure.

Analytical Methodologies for Quantification

The accurate quantification of this compound in biological matrices is crucial for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and robust technique for this purpose.

GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Detailed GC-MS Protocol

This protocol is adapted from established methods for the analysis of hydroxylated fatty acids in biological fluids.[3][4]

1. Sample Preparation and Extraction

-

Internal Standard: To a known volume of the biological sample (e.g., 0.5 mL of urine or plasma), add an internal standard. A deuterated analogue of a similar fatty acid is ideal for accurate quantification via stable isotope dilution.

-

Hydrolysis (Optional): To measure the total concentration (free and conjugated forms), the sample can be hydrolyzed with a strong base (e.g., NaOH) to release the acid from its conjugates.[3]

-

Acidification: Acidify the sample to a pH below the pKa of the carboxylic acid group (typically with HCl) to ensure it is in its protonated, less polar form, which facilitates extraction into an organic solvent.[3]

-

Extraction: Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate. Repeat the extraction to ensure quantitative recovery of the analyte.[3]

-

Drying: The combined organic extracts are dried under a stream of nitrogen.

2. Derivatization

-

Rationale: this compound is not sufficiently volatile for direct GC analysis. Derivatization of the polar hydroxyl and carboxyl groups is necessary. Silylation is a common and effective method.

-

Procedure: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract. Heat the mixture (e.g., at 80°C for 1 hour) to ensure complete derivatization.[3]

3. GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a capillary column suitable for fatty acid analysis, such as a HP-5MS. A typical temperature program would start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 290°C) to elute the analytes.[3]

-

Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for initial identification or, for higher sensitivity and specificity, in selected ion monitoring (SIM) mode. In SIM mode, specific ions characteristic of the derivatized this compound and the internal standard are monitored.

4. Quantification

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a constant concentration of the internal standard. Process these standards in the same way as the unknown samples.

-

Calculation: The concentration of this compound in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard in the sample with the calibration curve.

Biological Significance and Applications

The primary application of measuring this compound is in the field of toxicology as a biomarker for DEHP exposure. DEHP is metabolized in the body through a series of reactions, including hydrolysis and oxidation, leading to the formation of several metabolites, including 2-ethylhexanoic acid, which is further oxidized to this compound and 2-ethyl-3-oxohexanoic acid.[5][6][7]

Studies have successfully quantified this compound in human urine, demonstrating its utility in assessing exposure to DEHP from various environmental sources.[5] The concentration of this and other DEHP metabolites in urine provides a more accurate measure of the absorbed dose of DEHP than measuring the parent compound itself.

Beyond its role as a biomarker, the study of branched-chain hydroxy fatty acids is an emerging area of interest. These compounds are known components of bacterial cell membranes, where they play a role in maintaining membrane fluidity.[8] Furthermore, intermediates in branched-chain amino acid metabolism can lead to the formation of various hydroxy acids, and their accumulation can be indicative of certain inborn errors of metabolism.[9][10]

Conclusion

This compound is a molecule of significant interest due to its direct link to human exposure to the widespread plasticizer DEHP. Understanding its chemical properties, synthesis, and analytical detection is paramount for researchers in toxicology, environmental health, and clinical chemistry. The methodologies outlined in this guide provide a robust framework for the study of this important biomarker, paving the way for more accurate exposure assessments and a deeper understanding of the metabolic fate of common environmental contaminants.

References

- 1. This compound | C8H16O3 | CID 22157349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, this compound and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic annotation of 2-ethylhydracrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-Ethyl-3-hydroxyhexanoic Acid

This guide provides a comprehensive technical overview of 2-Ethyl-3-hydroxyhexanoic acid, a significant metabolite of the widely used industrial chemical 2-ethylhexanoic acid (2-EHA) and the plasticizer di(2-ethylhexyl) phthalate (DEHP). This document is intended for researchers, scientists, and drug development professionals investigating xenobiotic metabolism, toxicology, and the biological impact of branched-chain fatty acids.

Introduction and Chemical Identity

This compound (PubChem CID: 22157349) is a C8 branched-chain hydroxy fatty acid.[1] Its presence in biological systems is primarily as a downstream metabolite of anthropogenic compounds, making its study critical for understanding the toxicokinetics and toxicodynamics of its precursors.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| CAS Number | 29671-57-6 |

Metabolic Fate: The Beta-Oxidation Pathway

The primary route of formation for this compound in humans and other mammals is through the beta-oxidation of its parent compound, 2-ethylhexanoic acid (2-EHA).[2][3] Unlike straight-chain fatty acids, the ethyl branch at the alpha-carbon of 2-EHA presents a steric hindrance, leading to an altered metabolic cascade.

The metabolic conversion proceeds as follows:

-

Activation: 2-EHA is first activated to its coenzyme A (CoA) thioester, 2-ethylhexanoyl-CoA.

-

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons, yielding 2-ethyl-2-enoyl-CoA.

-

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming 2-ethyl-3-hydroxyhexanoyl-CoA.

-

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, resulting in 2-ethyl-3-oxohexanoyl-CoA.

-

Thiolytic Cleavage: A thiolase cleaves the molecule, releasing propionyl-CoA and hexanoyl-CoA.

This compound is an intermediate in this pathway, formed by the hydrolysis of 2-ethyl-3-hydroxyhexanoyl-CoA.

Core Biological Activity: Peroxisome Proliferation

The most significant biological activity associated with 2-EHA and its metabolites is the induction of peroxisome proliferation, particularly in rodents.[4] Peroxisomes are organelles involved in various metabolic processes, including the beta-oxidation of very-long-chain and branched-chain fatty acids.[5]

Chemicals that induce peroxisome proliferation are known as peroxisome proliferators (PPs). Many PPs exert their effects by activating the Peroxisome Proliferator-Activated Receptors (PPARs) , which are nuclear receptors that regulate gene expression.[6][7] PPARα is the primary isoform implicated in peroxisome proliferation.[8]

While direct studies on this compound's interaction with PPARs are limited, the established role of its precursor, 2-EHA, as a peroxisome proliferator strongly suggests that this metabolite is involved in the same mechanistic pathway. The accumulation of branched-chain fatty acid metabolites can lead to the activation of PPARα, subsequently upregulating the expression of genes involved in fatty acid oxidation.

Toxicological Profile

The toxicology of this compound is primarily inferred from studies on its parent compound, 2-EHA.

Developmental and Reproductive Toxicity

2-EHA is classified as a reproductive and developmental toxicant.[9] Studies in rats have shown that exposure to 2-EHA during gestation can lead to skeletal malformations in fetuses, even at doses that are not maternally toxic.[10] The developmental toxicity is thought to be linked to the disruption of zinc homeostasis.[11] While direct evidence for this compound is lacking, as a major metabolite, it is considered to contribute to the overall toxicological burden.

Genotoxicity

Studies on 2-EHA have not provided consistent evidence of genotoxicity. It is generally considered a non-genotoxic carcinogen in rodents, with its carcinogenic effects attributed to chronic peroxisome proliferation and subsequent oxidative stress.[6]

Analytical Methodologies for Quantification

Accurate quantification of this compound in biological matrices is crucial for toxicokinetic studies and biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) is the most established method for this purpose.[12][13]

GC-MS Analysis of this compound in Urine

This protocol outlines a validated method for the determination of this compound and related metabolites in urine.[12]

5.1.1. Sample Preparation and Extraction

-

Internal Standard: Add an appropriate internal standard (e.g., trans-cinnamic acid) to a known volume of urine.

-

Oximation: To stabilize the keto-metabolites and improve chromatographic properties, perform oximation using O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride.

-

Solid-Phase Extraction (SPE): Clean up the sample using a C18 SPE cartridge to remove interfering substances.

-

Elution: Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

5.1.2. Derivatization

Due to the polar nature of the hydroxyl and carboxyl groups, derivatization is necessary to increase volatility for GC analysis.

-

Silylation: Reconstitute the dried extract in a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to form trimethylsilyl (TMS) derivatives.

5.1.3. GC-MS Conditions

-

Gas Chromatograph: A system equipped with a capillary column suitable for separating fatty acid derivatives (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to ensure separation of the analytes of interest.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for the TMS derivatives of this compound and the internal standard.

5.1.4. Quantification

Construct a calibration curve using standards of known concentrations of this compound. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Clinical and Research Significance

Biomarker of Xenobiotic Exposure

The presence and concentration of this compound in urine can serve as a reliable biomarker for exposure to 2-EHA and its parent compounds, such as DEHP.[2][12] This is particularly important for monitoring occupational and environmental exposure to these prevalent industrial chemicals.

Potential Role in Metabolic Disorders

Elevated levels of branched-chain organic acids in urine are characteristic of certain inborn errors of metabolism, known as organic acidurias.[14][15] While not a primary diagnostic marker, altered levels of this compound could potentially indicate disruptions in branched-chain amino acid or fatty acid metabolism, warranting further investigation.

Future Directions

Further research is needed to fully elucidate the direct biological activities of this compound, independent of its precursor. Key areas for future investigation include:

-

Direct PPAR Interaction: In vitro assays to determine if this compound directly binds to and activates PPAR isoforms.

-

Toxicological Studies: In vivo and in vitro studies to assess the specific developmental, reproductive, and genotoxic potential of isolated this compound.

-

Pharmacokinetic Profiling: A comprehensive ADME (absorption, distribution, metabolism, and excretion) study of this compound.

-

Biomarker Validation: Larger cohort studies to validate its utility as a biomarker for various metabolic and toxicological conditions.

References

- 1. This compound | C8H16O3 | CID 22157349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxisome proliferation due to di (2-ethylhexyl) adipate, 2-ethylhexanol and 2-ethylhexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the nongenotoxic peroxisome proliferators: role of the peroxisome proliferator-activator receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of peroxisome proliferator-activated receptors alpha and gamma1 inhibits human smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. healthvermont.gov [healthvermont.gov]

- 10. The developmental toxicity of 2-ethylhexanoic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cir-safety.org [cir-safety.org]

- 12. Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, this compound and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organic Acidurias: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethyl-3-hydroxyhexanoic Acid: A Key Secondary Metabolite of Phthalate Exposure - A Technical Guide

Executive Summary

This technical guide provides an in-depth exploration of 2-Ethyl-3-hydroxyhexanoic acid (2E-3HH), a significant secondary metabolite of Di(2-ethylhexyl)phthalate (DEHP). DEHP is one of the most common plasticizers, leading to widespread human exposure. Understanding its metabolic fate is critical for accurate exposure assessment and toxicological risk evaluation. This document details the biochemical pathways leading to the formation of 2E-3HH, establishes its role as a reliable biomarker for DEHP exposure, and presents validated, step-by-step analytical protocols for its quantification in biological matrices. Designed for researchers, toxicologists, and drug development professionals, this guide synthesizes current scientific knowledge, offering field-proven insights into experimental design and data interpretation, and grounding all claims in authoritative references.

Introduction to Phthalates and Di(2-ethylhexyl)phthalate (DEHP)

What are Phthalates? Ubiquity and Human Exposure

Phthalates are a class of synthetic chemicals widely used in industry as solvents and, most notably, as plasticizers to increase the flexibility and durability of plastics like polyvinyl chloride (PVC).[1] Their extensive use in consumer products, including food packaging, medical devices, flooring, and toys, has resulted in ubiquitous human exposure.[2] The primary routes of exposure are ingestion, inhalation, and dermal absorption.[3]

Focus on DEHP: Properties, Uses, and Toxicological Concerns

Di(2-ethylhexyl)phthalate (DEHP) is a high-molecular-weight phthalate and one of the most produced plasticizers globally.[1][2] Its persistence and widespread presence make it a significant environmental contaminant.[4] Toxicological studies have raised serious concerns about DEHP, linking it to hepatotoxicity, teratogenicity, and endocrine-disrupting effects.[4][5] The U.S. Environmental Protection Agency (EPA) has classified DEHP as a probable human carcinogen (Group B2).[4] A key aspect of its toxicity is that DEHP itself is not the primary active agent; rather, its metabolites are responsible for the adverse health effects.[5]

The Need for Reliable Biomarkers of Exposure

Accurate assessment of human exposure to DEHP is paramount for risk assessment. Direct measurement of the parent compound is often unreliable due to its rapid metabolism and the high risk of sample contamination from laboratory equipment and the environment.[4][6] Therefore, biomonitoring efforts focus on measuring its metabolites in biological fluids, primarily urine.[2][6] While the primary metabolite, mono(2-ethylhexyl)phthalate (MEHP), is a useful biomarker, secondary, oxidized metabolites are often found in higher concentrations and are less prone to contamination, making them more sensitive and specific indicators of exposure.[2][7][8]

Biochemical Formation of this compound

The metabolic conversion of DEHP into this compound is a multi-step process involving hydrolysis, alcohol oxidation, and fatty acid β-oxidation.

The Metabolic Journey from DEHP to 2-EHA

3.1.1 Step 1: Hydrolysis of DEHP to Mono(2-ethylhexyl)phthalate (MEHP) and 2-Ethylhexanol The initial step in DEHP metabolism is the hydrolysis of one of its ester bonds by lipases, primarily in the intestine and other tissues, to yield mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol (2-EH).[9][10] This reaction is rapid and is the gateway to all subsequent metabolic transformations.[10]